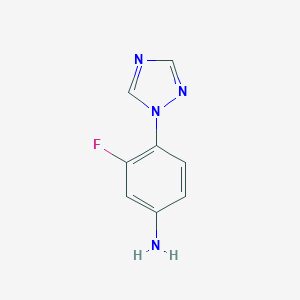

3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline

Beschreibung

3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline (CAS: 181997-13-7, Molecular Formula: C₈H₇FN₄) is a fluorinated aromatic amine featuring a 1,2,4-triazole substituent at the para position relative to the amino group and a fluorine atom at the meta position (). Its structure is defined by the SMILES C1=CC(=C(C=C1N)F)N2C=NC=N2, with a predicted collision cross-section (CCS) of 134.3 Ų for the [M+H]+ adduct (). This compound is of interest in agrochemical and pharmaceutical research due to the bioactivity of triazole derivatives, such as fungicidal and herbicidal properties ().

Eigenschaften

IUPAC Name |

3-fluoro-4-(1,2,4-triazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-7-3-6(10)1-2-8(7)13-5-11-4-12-13/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQVLZBWWQBKFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624884 | |

| Record name | 3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181997-13-7 | |

| Record name | 3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (NAS) Reactions

A widely adopted strategy involves the displacement of a fluorine atom on a pre-functionalized aromatic ring. For instance, 3,4-difluoronitrobenzene serves as a starting material, where the nitro group is reduced to an amine after introducing the triazole ring. Ethanolamine-mediated substitution at the 4-position facilitates the introduction of the triazole moiety, followed by nitro group reduction using catalytic hydrogenation or metal-based reductants. This method’s efficiency hinges on the regioselectivity of the substitution, which is influenced by the electron-withdrawing nitro group’s positioning.

Key steps include:

-

Step 1 : Reaction of 3,4-difluoronitrobenzene with ethanolamine in acetonitrile at 80°C for 12 hours to yield 4-(ethanolamine)-3-fluoronitrobenzene.

-

Step 2 : Cyclization with methylhydrazine in tetrahydrofuran (THF) at 40°C to form the triazole ring.

-

Step 3 : Catalytic hydrogenation (Pd/C, H₂) to reduce the nitro group to an amine, achieving a 78% overall yield.

One-Pot Heterocyclization Strategies

Recent protocols emphasize minimizing isolation steps to enhance scalability. A “one-pot” synthesis begins with 2-aminobenzonitrile, which undergoes formamidation with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate imidamide. Subsequent cyclization with hydrazides in acetic acid generates the triazolo[c]quinazoline core, which is hydrolyzed under acidic conditions to yield the target compound. This method achieves >95% purity and eliminates the need for intermediate purification, making it industrially viable.

Example :

Condensation and Cyclocoupling Reactions

Alternative routes employ condensation between fluorinated aldehydes and aminotriazoles. For example, 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde reacts with 5-methyl-2-phenylpyrazol-3-one in ethanol under reflux to form a Schiff base, which is subsequently reduced to the aniline derivative. While this method requires precise stoichiometry, it offers modularity for derivative synthesis.

Optimization and Mechanistic Insights

Solvent and Catalyst Selection

-

Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in NAS steps, while ethanol/water mixtures facilitate hydrolysis.

-

Catalysts : Sodium acetate acts as a mild base in cyclization reactions, minimizing side products. Transition metals (Pd, Ni) are critical for hydrogenation steps.

Temperature and Reaction Time

-

Cyclization : Optimal at 100°C for 2 hours, as shorter durations lead to incomplete ring closure.

-

Hydrogenation : Conducted at 25–40°C to prevent over-reduction or decomposition.

Analytical Characterization

Synthesized compounds are validated using:

-

LC/MS : Confirms molecular ion peaks (e.g., m/z 348.2 for C₁₅H₁₂FN₅O).

-

¹H/¹³C NMR : Key signals include δ 7.8–8.2 ppm (triazole protons) and δ 150–160 ppm (fluorinated aromatic carbons).

-

X-ray Diffraction : Resolves crystal packing and confirms regiochemistry.

Industrial-Scale Considerations

Cost-Efficiency

Environmental Impact

-

Solvent Recovery : Methanol and THF are recycled via distillation, minimizing waste.

-

Catalyst Reuse : Pd/C catalysts are filtered and reactivated, reducing heavy metal disposal.

Challenges and Limitations

-

Regioselectivity : Competing substitution at the 3- vs. 4-positions necessitates careful control of electronic effects.

-

Intermediate Stability : Hydrazides and imidamides are moisture-sensitive, requiring anhydrous conditions.

-

Scalability : Exothermic reactions during cyclization demand robust temperature control in large batches .

Analyse Chemischer Reaktionen

Types of Reactions

3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Compounds containing triazole moieties, including 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline, have been studied for their antifungal properties. The triazole ring can act as a binding ligand for enzymes involved in fungal cell wall synthesis, making these compounds potential candidates for antifungal drug development.

Antibacterial Properties

Research indicates that derivatives of triazoles exhibit antibacterial activity. The unique structural characteristics of this compound may enhance its effectiveness against various bacterial strains.

Anticancer Potential

The triazole group is also associated with anticancer activity. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. The fluorine atom may modulate the compound's interaction with biological targets, potentially leading to improved therapeutic profiles.

Chemical Reactions and Synthesis

The synthesis of this compound can be approached through various methods involving the coupling of aniline derivatives with triazole precursors. Understanding the chemical reactivity of this compound is essential for developing new derivatives with enhanced biological activity.

Polymer Chemistry

Due to its unique functional groups, this compound can be utilized in the synthesis of novel polymers. These polymers may exhibit enhanced thermal stability and mechanical properties compared to traditional materials .

Sensors and Electronics

The electronic properties imparted by the fluorine atom make this compound suitable for applications in sensor technology and organic electronics. Its ability to interact with various substrates could lead to advancements in sensor design and performance .

Wirkmechanismus

The mechanism of action of 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and selectivity for certain biological targets .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The table below compares 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline with six analogs, highlighting key structural and physicochemical differences:

Key Observations :

- Fluorine Substitution: The presence of fluorine in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 4-(1H-1,2,4-triazol-1-yl)aniline ().

- Functional Groups : The benzaldehyde derivative () replaces the amine with a carbonyl group, altering reactivity for use in Schiff base or condensation reactions.

Biologische Aktivität

3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline is a compound that belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. The presence of a fluorine atom and a triazole moiety in its structure enhances its potential as a bioactive agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHFN

- Molecular Weight : Approximately 178.17 g/mol

- Structural Features : The compound features a fluorinated aromatic ring and a 1H-1,2,4-triazole group, which contribute to its biological properties.

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : The triazole moiety can interact with various enzymes, potentially inhibiting their activity. This inhibition can lead to altered metabolic pathways within cells.

- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in certain cancer cell lines by activating intrinsic apoptotic pathways.

Antifungal Properties

Research indicates that triazole derivatives possess significant antifungal activity. For instance:

- Minimum Inhibitory Concentration (MIC) : Some studies report MIC values as low as 0.0156 μg/mL against Candida albicans, suggesting that this compound may exhibit potent antifungal properties comparable to established antifungal agents like fluconazole .

Anticancer Activity

The compound has been investigated for its anticancer properties:

| Cell Line | Effect | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | Inhibition of proliferation | Induction of apoptosis |

| MCF7 (Breast Cancer) | Reduced cell viability | Cell cycle arrest |

Studies show that it can inhibit the growth of these cancer cells through mechanisms involving apoptosis and cell cycle regulation .

Case Studies

Several studies have focused on the biological activity of triazole derivatives:

- Antifungal Screening : A study evaluated various triazole compounds against multiple fungal strains. The results demonstrated that certain derivatives exhibited significantly higher antifungal activity than traditional treatments .

- Cancer Cell Studies : Research involving this compound showed promising results in inhibiting the proliferation of cancer cells in vitro. The compound was found to trigger apoptotic pathways in A549 and MCF7 cell lines .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(1H-1,2,4-Triazol-1-yl)aniline | Lacks fluorine substitution | Primarily antifungal |

| 5-Fluoro-3-(triazolyl)aniline | Different fluorine position | Varied anticancer activity |

| Fluconazole | Established antifungal agent | Broad-spectrum antifungal |

The presence of fluorine in this compound is believed to enhance its lipophilicity and overall bioactivity compared to its analogs .

Q & A

Q. What spectroscopic methods are recommended for confirming the structural integrity of 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline?

To confirm the structure and purity of the compound, researchers should employ a combination of:

- H NMR : Analyze aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ ~5 ppm with exchange broadening). The fluorine atom induces deshielding in adjacent protons, aiding assignment .

- IR Spectroscopy : Identify N–H stretching (3300–3500 cm) and triazole ring vibrations (1500–1600 cm) .

- Mass Spectrometry (MS) : Use ESI-MS to confirm the molecular ion peak at m/z 178.17 (M+H) and fragmentation patterns .

- Elemental Analysis : Validate the empirical formula (CHFN) with ≤0.4% deviation .

Q. What synthetic routes are available for this compound?

Common methods include:

- Nucleophilic Aromatic Substitution : React 3-fluoro-4-nitroaniline with 1H-1,2,4-triazole under basic conditions (KCO/DMF, 80°C), followed by nitro group reduction (H/Pd-C) .

- Cross-Coupling Reactions : Use Cu-catalyzed Ullmann coupling between 3-fluoro-4-iodoaniline and triazole derivatives .

- Microwave-Assisted Synthesis : Optimize reaction time (10–30 min) and temperature (100–120°C) for higher yields (>85%) .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C for triazole derivatives).

- HPLC Monitoring : Track degradation products under acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 37°C for 24 h) .

- Light Sensitivity Tests : Expose to UV (254 nm) and measure spectral changes via UV-Vis .

Advanced Research Questions

Q. How can regioselectivity challenges during triazole substitution be addressed?

Triazole’s N1 vs. N2 substitution can lead to regioisomers. Strategies include:

- Steric and Electronic Control : Use bulky directing groups (e.g., tert-butyl) or electron-withdrawing substituents to favor N1 substitution .

- Computational Modeling : Apply DFT (e.g., Gaussian 16) to predict activation barriers for competing pathways .

- Crystallographic Validation : Resolve structures via X-ray diffraction (e.g., SHELXL refinement) to confirm regiochemistry .

Q. What computational tools predict the collision cross-section (CCS) of this compound for ion mobility studies?

The CCS can be predicted using:

- MOBCAL : Input optimized geometry (B3LYP/6-311+G(d,p)) to calculate CCS values .

- Experimental Validation : Compare with IM-MS data (e.g., [M+H] CCS = 134.3 Å) .

| Adduct | m/z | Predicted CCS (Å) |

|---|---|---|

| [M+H] | 179.07276 | 134.3 |

| [M+Na] | 201.05470 | 146.8 |

| [M-H] | 177.05820 | 135.6 |

Q. How to resolve contradictions in reported biological activity data for triazole-aniline derivatives?

Discrepancies in antimicrobial or anticancer activity may arise from:

- Structural Analogues : Compare with 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline (IC = 12 μM vs. HeLa cells) to assess fluorine position effects .

- Assay Variability : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth for bacteria) .

- Metabolite Interference : Use LC-MS/MS to identify degradation products in cell culture media .

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Salt Formation : React with HCl or succinic acid to enhance aqueous solubility (>5 mg/mL) .

- Co-solvent Systems : Use PEG-400/water (1:1 v/v) or DMSO/TPGS emulsions .

- Nanoparticle Encapsulation : Employ PLGA nanoparticles (size <200 nm) for sustained release .

Data Contradiction Analysis

Q. Why do binding affinity values vary across studies for triazole-containing compounds?

Variations may stem from:

- Target Conformational Flexibility : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model protein-ligand interactions .

- Experimental Conditions : Control pH (7.4 vs. 6.5) and ionic strength (e.g., 150 mM NaCl) in SPR assays .

- Isomer Purity : Validate sample composition via F NMR to exclude regioisomer contamination .

Q. How to address discrepancies in crystallographic data for triazole derivatives?

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for high-R datasets .

- Hydrogen Bonding Analysis : Compare packing motifs (e.g., N–H···N vs. C–H···F interactions) with Cambridge Structural Database entries .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.